

7-Hydroxy-4-methyl-1-indanone molecular weight and formula

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Compound of Interest

Compound Name: 7-Hydroxy-4-methyl-1-indanone

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An In-Depth Technical Guide to **7-Hydroxy-4-methyl-1-indanone** (CAS: 67901-82-0)

Executive Summary: This guide provides a comprehensive technical overview of **7-Hydroxy-4-methyl-1-indanone**, a key heterocyclic building block in chemical synthesis. It details the molecule's core physicochemical properties, offers insights into its analytical characterization, and discusses its potential applications, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a detailed understanding of this compound for synthetic or analytical purposes.

Core Molecular Profile

7-Hydroxy-4-methyl-1-indanone is a bicyclic aromatic ketone. Its structure, featuring a hydroxyl group and a methyl group on the benzene ring fused to a cyclopentanone, makes it a versatile intermediate for the synthesis of more complex molecular architectures.

1.1. Chemical Identity

- Systematic Name: 7-hydroxy-4-methyl-2,3-dihydroinden-1-one[1][2]
- CAS Number: 67901-82-0[3]
- Synonyms: 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one

1.2. Molecular Formula and Weight

- Molecular Formula: C₁₀H₁₀O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 162.19 g/mol [\[3\]](#) (also cited as 162.18 g/mol)

1.3. Structural and Registration Information The molecule's identity is unambiguously defined by its structure and various registry numbers, which are crucial for database searches and regulatory compliance.

Identifier	Value	Source
SMILES	Cc1ccc(O)c2C(=O)CCc12	[1]
InChI Key	FXEWVVKMVBQMETHUFFFAOYSA-N	[2]
MDL Number	MFCD07369719	
PubChem CID	12436244	[2]

1.4. Physicochemical Properties These properties are fundamental for determining appropriate solvents, reaction conditions, and purification methods.

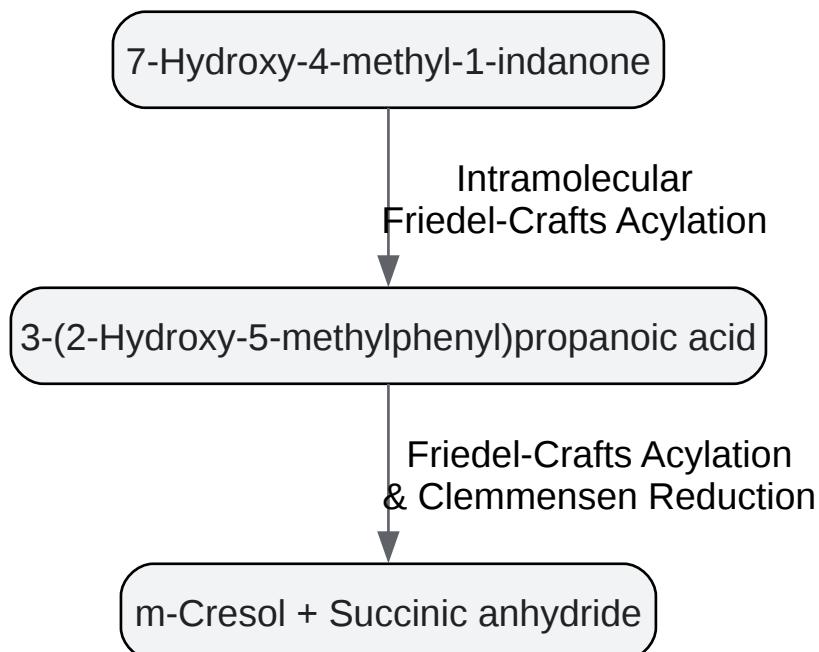
Property	Value	Source
Physical Form	Solid	
Melting Point	109-112 °C (lit.)	
Monoisotopic Mass	162.06808 Da	[2]

Synthesis and Mechanistic Considerations

While specific high-yield syntheses for **7-Hydroxy-4-methyl-1-indanone** are proprietary or scattered in patent literature, a logical synthetic approach can be devised based on established organic chemistry principles, such as those used for its isomers.[\[4\]](#) The primary strategy involves the formation of the indanone core via intramolecular cyclization.

2.1. Conceptual Retrosynthetic Analysis

A retrosynthetic approach logically breaks down the target molecule into simpler, commercially available precursors. This analysis is foundational for designing a viable synthetic route. The key steps involve disconnecting the C-C bond formed during cyclization and identifying a suitable aromatic precursor.



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Caption: Retrosynthetic pathway for **7-Hydroxy-4-methyl-1-indanone**.

2.2. Plausible Synthetic Workflow

A common and effective method for constructing the indanone skeleton is through an intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative.

- Step 1: Friedel-Crafts Acylation. React m-cresol with succinic anhydride under the influence of a Lewis acid catalyst (e.g., AlCl_3). This reaction attaches the succinic acid chain to the aromatic ring, preferentially para to the hydroxyl group.
- Step 2: Carbonyl Reduction (Clemmensen or Wolff-Kishner). The ketone on the propanoic acid side-chain is reduced to a methylene group. The choice of method depends on the molecule's functional group tolerance; for instance, the Clemmensen reduction (using amalgamated zinc and HCl) is effective but harsh.

- Step 3: Intramolecular Cyclization. The resulting 3-(hydroxyphenyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA), which promotes the intramolecular Friedel-Crafts acylation to form the five-membered ring, yielding the final indanone product. This step requires heat to proceed efficiently.[5]

Analytical Characterization

Confirming the identity and purity of **7-Hydroxy-4-methyl-1-indanone** is critical. A combination of spectroscopic methods and chromatography provides a self-validating system for quality control.

3.1. Spectroscopic Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is expected to show distinct signals for the aromatic protons, the two methylene groups of the indanone ring, the methyl protons, and the phenolic hydroxyl proton.[6][7] ^{13}C NMR would confirm the presence of ten unique carbon atoms, including the carbonyl carbon at a characteristic downfield shift.
- Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition ($\text{C}_{10}\text{H}_{10}\text{O}_2$) by providing a highly accurate mass measurement.[2]
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic and aliphatic groups, and a strong C=O stretch for the ketone.

3.2. Protocol: Purity Assessment by HPLC

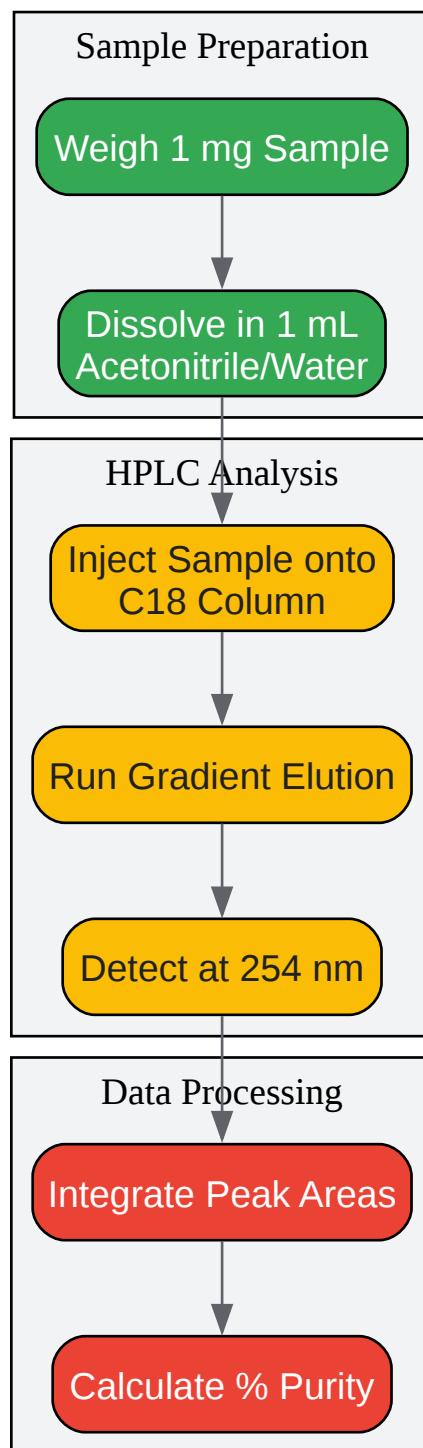
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthesized compounds.

Objective: To determine the purity of a **7-Hydroxy-4-methyl-1-indanone** sample.

Methodology:

- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its ability to retain moderately polar compounds like the target analyte.
 - Mobile Phase: A gradient elution is recommended for separating the main peak from potential impurities.
 - Solvent A: Water with 0.1% Formic Acid
 - Solvent B: Acetonitrile with 0.1% Formic Acid
 - Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
- Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.



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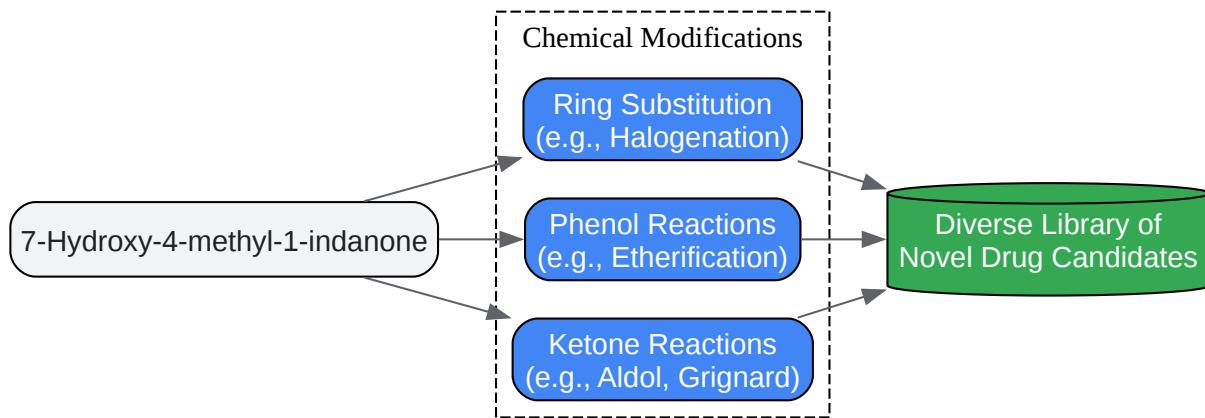
Caption: Workflow for HPLC purity analysis of 7-Hydroxy-4-methyl-1-indanone.

Applications in Research and Development

7-Hydroxy-4-methyl-1-indanone is not typically an end-product but rather a valuable starting material or intermediate.

4.1. **Heterocyclic Building Block** Its functional groups—a ketone, a phenol, and an activated aromatic ring—are ripe for chemical modification. The ketone can be converted into an oxime, an alcohol, or used in condensation reactions. The hydroxyl group can be alkylated or acylated to modulate solubility and biological activity. This versatility makes it a valuable scaffold for building diverse chemical libraries.

4.2. **Potential in Medicinal Chemistry** While this specific isomer is not widely cited for biological activity, related indanone structures are known to possess a range of pharmacological properties. For instance, the isomeric 4-hydroxy-7-methyl-1-indanone has been identified as having antibacterial activity.^[4] This suggests that the 7-hydroxy isomer could serve as a starting point for synthesizing novel compounds for screening against various biological targets, including bacterial enzymes or cellular receptors.



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Caption: Role as a scaffold in synthetic and medicinal chemistry.

Safety and Handling

According to available safety data, **7-Hydroxy-4-methyl-1-indanone** requires careful handling.

- Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye irritation.
- GHS Pictogram: GHS07 (Exclamation Mark).
- Signal Word: Warning.
- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
- Recommended PPE: Standard laboratory personal protective equipment should be used, including safety glasses (eyeshields), gloves, and a dust mask (type N95) to avoid inhalation of the solid powder.

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